2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-4-5-8(12-11-7)9(2,3)6-10/h4-5H,6,10H2,1-3H3 |
InChI Key |
CFCYTTJEPCNMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine typically involves several key steps, including controlled conditions, temperature, and pressure to maximize yield and minimize by-products. The use of chiral catalysts can enhance selectivity during the alkylation process.
Based on information for related compounds, the synthesis may involve:
- Starting Materials : Possibly beginning with a substituted pyridazine as the primary starting material.
- Alkylation Reaction : Introducing the propan-1-amine chain via an alkylation process.
Reaction Optimization
To optimize the synthesis of this compound:
- Controlled Conditions : Maintaining precise control over reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.
- Chiral Catalysts : Employing chiral catalysts can enhance selectivity during the alkylation process.
- Protection Strategies : Utilizing protecting groups may be necessary to prevent unwanted side reactions and ensure the formation of the desired product.
Chemical Properties and Reactions
The compound is expected to undergo various chemical reactions typical for amines and heterocycles. Reactions involving this compound are influenced by its electronic structure and steric factors due to the presence of substituents, which can affect reactivity and selectivity in synthetic pathways.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent impacts:
Key Observations :
- Pyridazine vs. Piperazine : Replacing pyridazine with piperazine (as in ) introduces a saturated ring, increasing molecular weight and flexibility. Piperazine derivatives are more common in drug design due to their solubility and hydrogen-bonding capacity, but pyridazine may offer unique π-π stacking interactions in receptor binding .
- Substituent Bulk : Bulky groups (e.g., dichlorophenyl in ) reduce bioavailability and CNS penetration compared to the target compound’s methyl group.
- Aromatic vs. Aliphatic Amines : The aryl amine in may enhance rigidity but reduce metabolic stability compared to the aliphatic amine in the target molecule.
Pharmacological Activity
- Non-imidazole H₃ Ligands: Compounds like 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (Ki ~10 nM for H₃ receptors) suggest that pyridazine analogs may exhibit moderate affinity. The target’s methyl group could improve lipophilicity (predicted logP ~1.5) relative to polar thiazole derivatives.
- Piperazine Derivatives: Piperazine-containing analogs (e.g., ) often show higher water solubility but may suffer from off-target effects due to interactions with monoamine transporters.
Biological Activity
2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for pharmacological applications.
The compound has the molecular formula and a molecular weight of approximately 164.25 g/mol. Its structure features a propanamine backbone with a 6-methylpyridazin moiety, which contributes to its unique biological activity profile.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating promising results in vitro.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and neurological disorders.
The mechanism by which this compound exerts its effects involves:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways related to inflammation and microbial resistance .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table highlighting key differences:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C10H16N2 | Antimicrobial, Anti-inflammatory | Contains a unique pyridazin moiety |
| 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine | C10H16N2 | Moderate antimicrobial | Different substitution pattern on the pyridine ring |
| N-Methyl-1-(6-methylpyridin-3-yl)propan-2-amine | C10H16N2 | Limited data available | Variation in position of methyl group |
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Efficacy Study : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.
- Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Future Directions
Future research should focus on:
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amines will be crucial for evaluating its therapeutic potential.
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be essential for translating laboratory findings into therapeutic applications.
- Structure–Activity Relationship (SAR) : Further exploration of SAR will help identify modifications that enhance efficacy or reduce side effects.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, with careful control of parameters like temperature, solvent polarity, and catalyst selection. For example, analogous pyridazine derivatives (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) are synthesized via Pd-catalyzed cross-coupling or reductive amination . Optimization can be achieved using statistical experimental design (e.g., factorial design) to evaluate interactions between variables like pH, reaction time, and stoichiometry. Analytical validation via HPLC and NMR ensures purity (>95%) and structural confirmation .
Q. How can the structural and electronic properties of this compound be characterized to predict reactivity?
Methodological Answer:
- Computational Chemistry : Density Functional Theory (DFT) calculations analyze bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack.
- Spectroscopy : -/-NMR identifies proton environments and substituent effects. IR spectroscopy confirms functional groups (e.g., amine stretching at ~3300 cm) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in binding interactions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC determination.
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity ().
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK-293) assess viability at varying concentrations (1–100 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyridazine ring) alter biological activity, and what mechanistic insights can be derived?
Methodological Answer: Comparative structure-activity relationship (SAR) studies are essential. For example:
| Compound | Substituent | Biological Activity |
|---|---|---|
| Parent (2-methyl) | Methyl at C6 | Moderate affinity for serotonin receptors ( nM) |
| Chloro analog | Cl at C4 | Enhanced enzyme inhibition (IC = 12 nM) |
| Methoxy analog | OMe at C5 | Reduced cytotoxicity (EC > 100 µM) |
| Mechanistic studies (e.g., molecular docking) reveal that methyl groups enhance hydrophobic interactions, while electron-withdrawing substituents (Cl) stabilize charge-transfer complexes in active sites . |
Q. How can contradictions in biological data (e.g., conflicting IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Standardization : Ensure consistent assay conditions (e.g., buffer pH, incubation time).
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR vs. fluorescence polarization).
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers .
Q. What computational strategies enable predictive modeling of pharmacokinetic properties (e.g., BBB permeability)?
Methodological Answer:
- QSAR Models : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict absorption.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate clearance, half-life, and toxicity .
Q. How can reaction mechanisms for key synthetic steps (e.g., reductive amination) be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Introduce -labeled amines to track intermediates via MS/MS.
- Kinetic Studies : Monitor reaction progress under pseudo-first-order conditions to deduce rate laws.
- In Situ Spectroscopy : Use ReactIR to detect transient species (e.g., imine intermediates) .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities for neuroreceptors?
Methodological Answer:
- Source Validation : Cross-check ligand purity (HPLC) and receptor preparation (e.g., membrane vs. solubilized).
- Control Experiments : Include reference compounds (e.g., ketanserin for 5-HT) to calibrate assays.
- Allosteric Effects : Test for non-competitive inhibition via Schild regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
